molecular formula C19H26N4O4S B2445220 3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione CAS No. 1192689-44-3

3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione

Cat. No. B2445220
CAS RN: 1192689-44-3
M. Wt: 406.5
InChI Key: JZOLHAGUXANCBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of the efficiency of the synthesis process .


Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity, the conditions needed for reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting and boiling points, its solubility in various solvents, its density, and its spectral properties .

Scientific Research Applications

Chymase Inhibition

A study by Niwata et al. (1997) explored derivatives of imidazolidine-2,4-dione, including 3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione, for their ability to inhibit human heart chymase. The research indicated that these compounds show selective inhibition, highlighting their potential in therapeutic applications related to heart diseases (Niwata et al., 1997).

Antihyperglycemic Properties

Wrobel et al. (1998) synthesized and evaluated similar thiazolidine-2,4-dione derivatives as oral antihyperglycemic agents. This study provides insight into the potential of these compounds, including 3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione, in managing diabetes, especially in insulin-resistant models (Wrobel et al., 1998).

Structural and Molecular Studies

Mohamed et al. (2016) conducted a study focusing on the structural aspects of similar compounds. Their research contributes to understanding the molecular framework and potential interactions of these compounds, which could be relevant in drug design and synthesis (Mohamed et al., 2016).

Serotonin Receptor Affinity

Handzlik et al. (2011) examined derivatives of imidazolidine-2,4-dione for their affinity towards serotonin receptors. This study indicates that compounds like 3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione could have implications in neurological and psychiatric disorders (Handzlik et al., 2011).

Antidiabetic and Aldose Reductase Inhibition

Iqbal et al. (2013) synthesized and evaluated 3-(arylsulfonyl)spiroimidazolidine-2,4-diones for antidiabetic activity and aldose reductase inhibition. This research highlights the dual therapeutic potential of these compounds in treating diabetes and its complications (Iqbal et al., 2013).

Insecticidal Activity

Samaritoni et al. (2003) explored dihydropiperazine derivatives, related to imidazolidine-2,4-diones, for their insecticidal activity. This study opens avenues for using these compounds in agricultural and pest control applications (Samaritoni et al., 2003).

Antiproliferative Activity Against Cancer Cells

Chandrappa et al. (2008) synthesized thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various cancer cell lines. This research provides evidence of the potential use of these compounds in cancer therapy (Chandrappa et al., 2008).

Mechanism of Action

If the compound is biologically active, this would involve detailing how the compound interacts with biological systems. This could include its binding targets, its effects on cellular processes, and its overall effects on an organism .

Safety and Hazards

This involves detailing the compound’s toxicity, its potential health effects, its flammability, and any precautions that should be taken when handling it .

properties

IUPAC Name

3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-2-6-17-18(24)23(19(25)20-17)15-21-10-12-22(13-11-21)28(26,27)14-9-16-7-4-3-5-8-16/h3-5,7-9,14,17H,2,6,10-13,15H2,1H3,(H,20,25)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOLHAGUXANCBB-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N(C(=O)N1)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1C(=O)N(C(=O)N1)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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